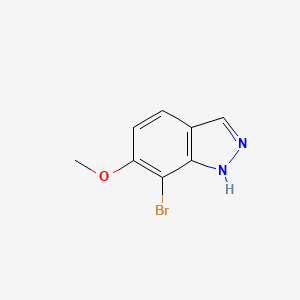

7-Bromo-6-methoxy-1H-indazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

7-bromo-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNNAGDQXPYXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305120 | |

| Record name | 1H-Indazole, 7-bromo-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-66-7 | |

| Record name | 1H-Indazole, 7-bromo-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 7-bromo-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromo-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 7-Bromo-6-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthetic route is designed for efficiency and regiochemical control, starting from a commercially available precursor. This document will delve into the strategic considerations behind the chosen pathway, provide a detailed step-by-step experimental procedure, and offer insights into the underlying chemical principles.

Introduction and Strategic Overview

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteres of indole and are recognized as "privileged structures" in medicinal chemistry. The indazole core is a feature of numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, anti-tumor, and anti-HIV agents. The specific substitution pattern of a bromine atom at the 7-position and a methoxy group at the 6-position offers unique opportunities for further functionalization and modulation of physicochemical and pharmacological properties.

The synthetic strategy outlined herein is a multi-step sequence commencing with the commercially available 3-Methyl-4-nitroanisole . This starting material is strategically advantageous as it possesses the requisite arrangement of a methyl and a methoxy group on the benzene ring, which will ultimately become the 6- and 7-positions of the indazole core, respectively.

The overall synthetic transformation can be visualized as follows:

An In-Depth Technical Guide to 7-Bromo-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

7-Bromo-6-methoxy-1H-indazole is a substituted indazole derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. The indazole scaffold itself is a privileged structure, known to be a core component in numerous biologically active compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties. The specific substitution pattern of a bromine atom at the 7-position and a methoxy group at the 6-position of the indazole ring provides synthetic handles for further molecular elaboration, making it an attractive starting material for the synthesis of more complex molecules and compound libraries. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. While experimental data for this compound is not extensively documented in publicly available literature, we can compile its known identifiers and draw inferences from closely related analogs.

| Property | Value | Source |

| CAS Number | 1374651-66-7 | Chemical Supplier Data |

| Molecular Formula | C₈H₇BrN₂O | Calculated |

| Molecular Weight | 227.06 g/mol | Calculated |

| Predicted Boiling Point | 363.4 ± 22.0 °C | Prediction for isomer (CAS 1374651-60-1) |

| Predicted Density | 1.678 ± 0.06 g/cm³ | Prediction for isomer (CAS 1374651-60-1) |

| Predicted pKa | 12.11 ± 0.40 | Prediction for isomer (CAS 1374651-60-1) |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF, with limited solubility in water. | Inferred from related bromo-indoles |

Spectroscopic Insights:

-

¹H NMR: The methoxy group (OCH₃) protons are expected to appear as a singlet in the range of δ 3.8–4.0 ppm. The aromatic protons will exhibit a specific splitting pattern characteristic of the substitution on the indazole ring.

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O stretching of the methoxy group.

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be approached through various strategic routes. While a specific, validated protocol for this compound is not detailed in the available literature, a general and adaptable synthetic strategy can be devised based on established methodologies for analogous compounds. A common and effective approach involves the diazotization of a suitably substituted aniline followed by an intramolecular cyclization.

A plausible synthetic pathway could commence from a commercially available substituted aniline. For instance, a synthesis for the related 7-Bromo-5-methoxy-1H-indazole starts from 4-methoxy-2-methyl aniline[2]. Adapting this, a potential synthesis for this compound could be conceptualized as follows:

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, adapted from related syntheses):

Step 1: Diazotization of 3-Bromo-4-methoxy-2-methylaniline

-

Rationale: The conversion of the primary amine group of the aniline derivative into a diazonium salt is a classic and efficient method to generate a reactive intermediate for subsequent cyclization. The use of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures is crucial to ensure the stability of the diazonium salt.

-

Procedure:

-

Suspend 3-Bromo-4-methoxy-2-methylaniline (1.0 eq) in a suitable acidic solution (e.g., 8 M HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Intramolecular Cyclization

-

Rationale: The in situ generated diazonium salt can undergo a variety of cyclization reactions. For the formation of the indazole ring, a subsequent reaction, often involving a reducing agent or a specific set of conditions to promote ring closure, is necessary. The exact conditions would need to be optimized.

-

Procedure (Illustrative):

-

To the cold diazonium salt solution, a reducing agent (e.g., stannous chloride in concentrated HCl) could be added portion-wise, while carefully controlling the temperature.

-

Alternatively, the reaction could proceed via a different cyclization pathway depending on the specific reagents and conditions employed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion is indicated by TLC analysis.

-

Work-up would typically involve neutralization of the acid, extraction with an organic solvent, and purification by column chromatography to yield the desired this compound.

-

Self-Validation and Quality Control:

Each step of the synthesis must be monitored for completion and purity.

-

Thin Layer Chromatography (TLC): To track the progress of the reaction and identify the presence of starting material, intermediates, and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and any isolated intermediates.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Melting Point Analysis: A sharp melting point range is a good indicator of the purity of the final crystalline product.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The bromine atom at the 7-position is particularly useful as it allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Potential Therapeutic Targets:

Derivatives of substituted indazoles have been investigated for their activity against a variety of biological targets. While specific studies on this compound are limited, the broader class of compounds suggests potential for:

-

Kinase Inhibition: Many indazole derivatives are known to be potent inhibitors of various protein kinases, which are key targets in oncology. The ability to modify the 7-position allows for the exploration of interactions with the ATP-binding site of kinases.

-

Anti-inflammatory Agents: Substituted indazoles have shown promise as inhibitors of enzymes involved in inflammatory pathways.

-

Antimicrobial Agents: The indazole nucleus has been incorporated into molecules with antibacterial and antifungal activities.

Illustrative Signaling Pathway Involvement (Conceptual):

The following diagram illustrates a conceptual mechanism where an indazole derivative, synthesized from this compound, acts as a kinase inhibitor.

Caption: Conceptual diagram of a this compound derivative acting as a kinase inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar bromo-aromatic and heterocyclic compounds should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising and versatile chemical entity for the advancement of drug discovery programs. Its strategic substitution pattern offers a gateway to a vast chemical space of novel indazole derivatives. While a comprehensive experimental characterization is still emerging, the foundational knowledge of its properties and the potential for its synthetic elaboration underscore its importance for medicinal chemists and researchers in the pharmaceutical sciences. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its therapeutic potential.

References

- (Reference to a general review on the biological activities of indazoles - to be added

- (Reference to a general review on the synthesis of indazoles - to be added

- (Reference to a source for predicted physicochemical properties - to be added

Sources

An In-Depth Technical Guide to 7-Bromo-6-methoxy-1H-indazole: A Key Heterocyclic Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 7-Bromo-6-methoxy-1H-indazole, a substituted indazole of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, structural features, a plausible synthetic pathway, and its established and potential applications as a crucial building block in the creation of novel therapeutic agents.

Core Molecular Identity: CAS Number and Structure

This compound is registered under the CAS number 1374651-66-7 . Its molecular formula is C₈H₇BrN₂O, corresponding to a molecular weight of approximately 227.06 g/mol .

The chemical structure of this compound is characterized by a bicyclic system where a pyrazole ring is fused to a benzene ring. The benzene ring is substituted with a bromine atom at the 7-position and a methoxy group at the 6-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimentally determined physicochemical data for this compound is not extensively available in public literature, the following table summarizes key identifiers and predicted properties based on its structure.

| Property | Value | Source |

| CAS Number | 1374651-66-7 | - |

| Molecular Formula | C₈H₇BrN₂O | - |

| Molecular Weight | 227.06 g/mol | - |

| SMILES | COC1=C(Br)C2=C(C=C1)C=NN2 | - |

| Predicted XLogP3 | 2.2 | |

| Predicted Hydrogen Bond Donor Count | 1 | |

| Predicted Hydrogen Bond Acceptor Count | 2 | |

| Predicted Boiling Point | 360.9±22.0 °C at 760 mmHg | |

| Predicted Density | 1.7±0.1 g/cm³ |

Synthesis and Reaction Mechanisms

A definitive, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, based on established indazole synthesis methodologies, a plausible and logical synthetic route can be proposed. A common and effective method for constructing the indazole ring system is through the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization.

A likely synthetic pathway would start from a substituted aniline precursor, such as 3-bromo-4-methoxy-2-methylaniline. The synthesis would proceed through a diazotization reaction, followed by cyclization to form the indazole ring. This general approach is exemplified by the synthesis of the related compound, 7-bromo-5-methoxy-1H-indazole, which involves the diazotization of 2-bromo-4-methoxy-6-methyl aniline hydrobromide followed by cyclization.[1]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

This protocol is a hypothetical adaptation based on the synthesis of similar indazole derivatives and should be optimized and validated in a laboratory setting.

Step 1: Diazotization of 3-Bromo-4-methoxy-2-methylaniline

-

Dissolve 3-bromo-4-methoxy-2-methylaniline in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified period (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt intermediate.

Step 2: Intramolecular Cyclization

-

The method of cyclization can vary. In some procedures, the diazonium salt solution is heated to induce cyclization. In others, a reducing agent or a specific catalyst might be employed to facilitate the ring closure.

-

The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Isolation and Purification

-

Once the reaction is complete, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.

Role in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3]

While specific biological activity data for this compound is limited in the public domain, its structural features—a bromine atom and a methoxy group—provide valuable handles for further chemical modifications. These modifications are crucial for developing new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

A closely related derivative, This compound-3-carboxylic acid methyl ester , serves as a prime example of the utility of this core structure. This compound is a key intermediate in the synthesis of inhibitors for human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD).[2] Furthermore, this scaffold is utilized in the development of protein kinase/Akt inhibitors, which are significant targets in cancer therapy.[2] The bromine atom on the indazole ring is particularly useful for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Potential Therapeutic Applications of Derivatives:

Caption: Potential therapeutic applications derived from the this compound scaffold.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safe handling practices for halogenated aromatic compounds should be followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its indazole core, combined with the strategic placement of bromo and methoxy substituents, makes it an attractive starting point for the synthesis of diverse libraries of compounds. The demonstrated utility of its derivatives as inhibitors of key biological targets such as HNE and protein kinases underscores the importance of this scaffold. Further research into the synthesis and biological evaluation of novel derivatives based on this compound is warranted and holds promise for the development of new and effective therapeutic agents.

References

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 7-Bromo-6-methoxy-1H-indazole: A Technical Guide for Researchers

Introduction: The Significance of 7-Bromo-6-methoxy-1H-indazole in Drug Discovery

This compound is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. The indazole scaffold is a well-established pharmacophore, forming the core structure of numerous bioactive molecules with a wide array of therapeutic applications, including anti-inflammatory, antitumor, and antibacterial properties.[1][2][3] The specific substitutions of a bromine atom at the 7-position and a methoxy group at the 6-position provide crucial handles for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships in drug design.[1] Understanding the solubility of this key intermediate is a critical first step in its effective utilization in both synthetic protocols and biological assays. This guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents and presents a detailed, validated protocol for its experimental determination.

Theoretical Solubility Profile: A Predictive Analysis

In the absence of extensive published solubility data for this compound, we can predict its behavior based on its molecular structure and the fundamental principles of solubility. The "like dissolves like" principle remains a cornerstone of this analysis, where the polarity of the solute and solvent are the primary determinants of solubility.

The structure of this compound incorporates several key features that influence its solubility:

-

The Indazole Core: This bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, is largely nonpolar.[3]

-

The Methoxy Group (-OCH3): The methoxy group introduces a degree of polarity and the potential for hydrogen bonding via its oxygen atom. This functional group is known to increase hydrophilicity and enhance aqueous solubility when compared to unsubstituted parent compounds.[1]

-

The Bromo Group (-Br): The bromine atom is a polarizable, electronegative substituent that contributes to the overall polarity of the molecule.

-

The Indazole N-H: The proton on the indazole nitrogen allows the molecule to act as a hydrogen bond donor, which can enhance solubility in protic solvents.

Based on this structural analysis, we can anticipate the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the molecule through dipole-dipole interactions.

-

Moderate to Good Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol, where hydrogen bonding between the solvent and the indazole N-H and methoxy group can occur.

-

Limited Solubility: Expected in nonpolar solvents such as hexanes and toluene, due to the overall polar nature of the molecule.

-

Low Solubility in Water: While the methoxy group enhances aqueous solubility compared to unsubstituted indazoles, the dominant nonpolar surface area of the bicyclic core is likely to result in low water solubility.[1]

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. | |

| Acetonitrile (ACN) | Moderate | Good dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Moderate | Moderate polarity. | |

| Polar Protic | Methanol (MeOH) | Moderate to Good | Hydrogen bonding potential. |

| Ethanol (EtOH) | Moderate to Good | Hydrogen bonding potential. | |

| Isopropanol (IPA) | Moderate | Hydrogen bonding potential, larger alkyl chain reduces polarity. | |

| Water | Low | Predominantly nonpolar structure with some polar groups. | |

| Nonpolar | Toluene | Low to Limited | Mismatch in polarity. |

| Hexanes | Low | Significant mismatch in polarity. | |

| Dichloromethane (DCM) | Moderate | Can solvate moderately polar compounds. | |

| Chloroform (CHCl3) | Moderate | Can solvate moderately polar compounds. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a robust and self-validating method for determining the solubility of this compound.

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[4][5][6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors.[4][7]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][6] Avoid generating dust.[6]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of labeled vials. The key is to have undissolved solid remaining after equilibration.

-

Add a precise volume of the desired solvent (e.g., 1.0 mL) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24 hours) to ensure the solution is saturated. Gentle agitation is recommended.

-

-

Sample Processing:

-

After equilibration, visually confirm that undissolved solid remains in each vial.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw a portion of the clear supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted samples by HPLC.

-

Generate a standard curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample by interpolating its peak area on the standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion: A Foundation for Further Research

A thorough understanding of the solubility of this compound is paramount for its successful application in synthetic chemistry and biological screening. While theoretical predictions provide a valuable starting point, rigorous experimental determination is essential for obtaining precise and reliable data. The protocol outlined in this guide offers a robust framework for researchers to quantify the solubility of this important compound in a variety of solvent systems, thereby facilitating its use in the development of novel therapeutics.

References

Sources

- 1. This compound-3-carboxylic acid methyl ester | 1263378-38-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. aksci.com [aksci.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-Bromo-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 7-Bromo-6-methoxy-1H-indazole, a substituted indazole of interest in medicinal chemistry and drug discovery. The following sections detail the predicted spectral data, a thorough interpretation based on established principles of NMR spectroscopy, a standard experimental protocol for data acquisition, and a discussion of the structural elucidation process. This document is intended to serve as a comprehensive resource for researchers working with this and structurally related molecules.

Introduction: The Significance of NMR in Structural Elucidation

The indazole scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds.[1] The precise characterization of substituted indazoles is paramount for understanding their structure-activity relationships. ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical environment of individual protons and carbon atoms within a molecule.[2] This allows for the unambiguous determination of molecular structure, including the regiochemistry of substituents on the indazole ring.

The interpretation of the NMR spectra of this compound relies on understanding the influence of the bromo and methoxy substituents on the electron density of the aromatic system. The bromine atom at the 7-position is expected to exert a deshielding effect on neighboring protons and carbons due to its inductive electron-withdrawing nature. Conversely, the methoxy group at the 6-position is an electron-donating group through its mesomeric effect, which should lead to a shielding of the aromatic system. The interplay of these electronic effects results in a unique pattern of chemical shifts and coupling constants that serves as a fingerprint for this specific molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the protons of the methoxy group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. These predictions are based on the analysis of structurally similar compounds reported in the literature.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~13.0 | broad singlet | - |

| H3 | ~8.1 | singlet | - |

| H4 | ~7.6 | doublet | ~8.5 |

| H5 | ~7.0 | doublet | ~8.5 |

| OCH₃ | ~3.9 | singlet | - |

Interpretation of the ¹H NMR Spectrum

A detailed analysis of the predicted ¹H NMR spectrum provides a comprehensive understanding of the molecular structure.

-

N-H Proton (H1): The proton attached to the nitrogen at position 1 is expected to appear as a broad singlet at a significantly downfield chemical shift, around 13.0 ppm. This is characteristic of acidic protons in aza-aromatic systems and is consistent with data from other 1H-indazoles.[5]

-

Indazole Ring Protons (H3, H4, H5):

-

H3: The proton at position 3 is anticipated to be a singlet at approximately 8.1 ppm. Its isolation from other protons on the ring system prevents any observable coupling.

-

H4 and H5: The protons at positions 4 and 5 on the benzene portion of the indazole ring are expected to form an AX spin system, appearing as two doublets. H4, being closer to the electron-withdrawing bromine atom at position 7, is predicted to be deshielded and resonate further downfield at around 7.6 ppm. H5, influenced by the electron-donating methoxy group at position 6, is expected to be shielded and appear upfield at approximately 7.0 ppm. The coupling constant between these two adjacent protons is predicted to be around 8.5 Hz, which is typical for ortho-coupling in aromatic systems.

-

-

Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group are expected to appear as a sharp singlet at approximately 3.9 ppm.

The relationship between the substituents and the resulting chemical shifts can be visualized as follows:

Caption: Substituent effects on proton chemical shifts.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135 |

| C3a | ~140 |

| C4 | ~122 |

| C5 | ~110 |

| C6 | ~155 |

| C7 | ~95 |

| C7a | ~125 |

| OCH₃ | ~56 |

Interpretation of the ¹³C NMR Spectrum

The predicted chemical shifts of the carbon atoms are rationalized as follows:

-

Indazole Ring Carbons:

-

C3: This carbon is expected to resonate around 135 ppm.

-

C3a and C7a: These are the bridgehead carbons. C3a, adjacent to the two nitrogen atoms, is predicted at approximately 140 ppm, while C7a is expected around 125 ppm.

-

C4 and C5: Similar to the proton spectrum, the chemical shifts of these carbons are influenced by the substituents. C4 is predicted at around 122 ppm, while the electron-donating methoxy group is expected to shield C5, causing it to resonate upfield at about 110 ppm.

-

C6 and C7: These carbons are directly attached to the electron-donating methoxy group and the electron-withdrawing bromine atom, respectively. C6 is therefore expected to be significantly deshielded, appearing at approximately 155 ppm. Conversely, C7, bearing the bromine atom, will be shielded due to the "heavy atom effect" and is predicted to have a chemical shift of around 95 ppm.

-

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to have a chemical shift of approximately 56 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR analysis.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many heterocyclic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 16-second relaxation delay).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The detailed interpretation of the chemical shifts and coupling constants, based on the electronic effects of the bromo and methoxy substituents, offers a clear rationale for the structural assignment. The provided experimental protocol outlines a robust method for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the structural characterization and further investigation of this important class of heterocyclic compounds.

References

-

Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. Retrieved from [Link]

-

Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2016). ¹³C NMR of indazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

Sources

The Unfolding Therapeutic Potential of Substituted 7-Bromoindazoles: A Technical Guide for Drug Discovery Professionals

Foreword: The Indazole Scaffold and the Strategic Role of the 7-Bromo Substituent

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core molecular structure that consistently appears in compounds exhibiting a wide array of biological activities.[1] From potent kinase inhibitors in oncology to anti-inflammatory and antimicrobial agents, the versatility of the indazole ring system is well-documented.[2][3][4] This guide focuses on a specific, strategically important subset: substituted 7-bromoindazoles. The introduction of a bromine atom at the 7-position is not a trivial modification. It serves as a crucial synthetic handle for further molecular elaboration through modern cross-coupling methodologies, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.[3] Furthermore, the inherent physicochemical properties of the bromine atom can significantly influence a compound's lipophilicity, metabolic stability, and target engagement, making 7-bromoindazole a compelling starting point for novel drug discovery campaigns.[5]

This document provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted 7-bromoindazoles. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to harness the full potential of this promising class of molecules.

I. Synthetic Strategies: Forging the 7-Bromoindazole Core and its Derivatives

The successful biological evaluation of any compound series hinges on robust and flexible synthetic access. The 7-bromoindazole scaffold can be prepared and functionalized through several strategic pathways.

Core Synthesis of 7-Bromo-1H-indazole

A common and effective method for the preparation of the parent 7-bromo-1H-indazole involves a Sandmeyer-type reaction starting from the readily available 7-aminoindazole. This classic transformation provides a reliable route to the core scaffold.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole from 7-Aminoindazole [6]

-

Diazotization: Dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid and water. Cool the solution to -10 °C in an ice-salt bath.

-

Nitrite Addition: Prepare a cooled aqueous solution of sodium nitrite (NaNO₂) and add it dropwise to the 7-aminoindazole solution, maintaining the temperature below -5 °C. Additional solid NaNO₂ may be added in portions. Stir the resulting diazonium salt solution for 15-20 minutes.

-

Sandmeyer Reaction: In a separate flask, dissolve cuprous bromide (CuBr) in concentrated hydrobromic acid and cool the solution. Add this cooled CuBr solution dropwise to the diazonium salt solution.

-

Work-up and Isolation: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Neutralize the reaction with a saturated solution of sodium bicarbonate. The resulting mixture is then filtered, and the aqueous layer is extracted with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure 7-bromo-1H-indazole.

Diversification through Palladium-Catalyzed Cross-Coupling

The true synthetic utility of the 7-bromoindazole scaffold lies in its ability to undergo various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C7-position, which is critical for exploring structure-activity relationships (SAR).[3]

II. Biological Activities and Therapeutic Targets

Substituted 7-bromoindazoles have shown promise across multiple therapeutic areas, with a predominant focus on oncology and infectious diseases.

Protein Kinase Inhibition: A Dominant Anti-Cancer Strategy

The indazole scaffold is a well-established hinge-binding motif for many protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[1] The 7-bromoindazole core provides a versatile platform for developing potent and selective kinase inhibitors.

Key Kinase Targets:

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Indazole-based compounds have been developed as potent FGFR inhibitors.[2]

-

Aurora Kinases: These are serine/threonine kinases essential for mitotic progression, and their inhibition is a validated anti-cancer strategy. The halogen atom on indazole derivatives has been shown to be important for enhanced potency against Aurora kinase A.[1]

-

Extracellular Signal-Regulated Kinases (ERK1/2): As key components of the MAPK signaling pathway, ERK1/2 are attractive targets. Indazole amides have demonstrated potent inhibition of ERK1/2.[2]

-

Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibitors are used in cancer therapy. Indazole derivatives have shown inhibitory activity against CDKs, such as CDK8/19.[2]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:

The development of potent kinase inhibitors is a meticulous process of optimizing interactions with the ATP-binding pocket.

| Compound Class | Target Kinase | Key Substitutions & SAR Insights | IC₅₀/Kᵢ Values | Reference |

| Azaindazole Derivatives | Pim-1, -2, -3 | Picomolar potency achieved with optimized 6-azaindazole core. | Kᵢ = 0.03, 0.11, 0.02 nM respectively | [2] |

| 1H-Indazole Derivatives | FGFR1, -2, -3 | Introduction of specific side chains leads to potent inhibition with good ligand efficiency. | IC₅₀ = 0.8-4.5 µM | [2] |

| 1H-Indazole Amides | ERK1/2 | Structure-guided design led to compounds with potent enzymatic and cellular activity. | IC₅₀ = 9.3-25.8 nM | [2] |

| Indazole-based Urea Derivatives | Aurora Kinase A | Halogen substitutions on the indazole ring are crucial for enhanced potency. | IC₅₀ = 32-519 nM | [1] |

Causality in Experimental Design: The rationale for targeting kinases with an indazole scaffold stems from its isosteric relationship with adenine, the core of ATP. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of ATP. The 7-bromo position then serves as an anchor point for introducing substituents that can probe deeper pockets within the active site, thereby enhancing potency and selectivity.

Anti-Inflammatory Activity

Indazole derivatives, such as benzydamine, have long been recognized for their anti-inflammatory properties.[7] The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[8][9] Prostaglandins are key mediators of inflammation, pain, and fever.[10][11]

Potential Mechanism of Action: Substituted 7-bromoindazoles may exert anti-inflammatory effects by inhibiting COX-1 and/or COX-2. Selective COX-2 inhibition is a particularly attractive therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[8]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare a dilution series of the test 7-bromoindazole derivatives in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control. Pre-incubate for 10-15 minutes at room temperature.

-

Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Detection: Incubate for a specified time (e.g., 10 minutes) at 37 °C. Stop the reaction and measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Activity in Neurological Disorders

The central nervous system (CNS) represents a challenging but highly rewarding area for drug discovery. Certain enzymes, such as caspases and various kinases, are implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][12] The ability of indazole derivatives to modulate kinase activity makes them interesting candidates for neuroprotective agents. The 7-bromoindazole scaffold, in particular, is noted for its utility as an intermediate in the synthesis of compounds targeting neurological disorders.[5]

Antimicrobial and Antiviral Potential

The indazole scaffold has also been explored for its activity against infectious agents. A notable example is the use of 7-bromo-4-chloro-1H-indazol-3-amine as a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor.[13] Additionally, 6-bromoindazole derivatives have been synthesized as inhibitors of bacterial cystathionine-γ-lyase, an enzyme involved in hydrogen sulfide production, which protects bacteria from oxidative stress. This suggests a novel mechanism for potentiating the effects of existing antibiotics.[14]

III. Pharmacokinetic Considerations

A biologically active compound is only a viable drug candidate if it possesses a suitable pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The physicochemical properties of substituted 7-bromoindazoles play a crucial role here. The bromine atom can increase lipophilicity, which may enhance membrane permeability and absorption, but could also lead to increased metabolic clearance.[2] Careful optimization of the substituents on the indazole ring is necessary to achieve a balance of potency, solubility, and metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

-

Reagent Preparation: Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Compound Incubation: Add the test 7-bromoindazole derivative (typically at 1 µM) to the reaction mixture and pre-warm to 37 °C.

-

Reaction Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

IV. Future Directions and Conclusion

The substituted 7-bromoindazole scaffold is a rich starting point for the discovery of novel therapeutics. Its synthetic tractability, combined with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry.

Future research in this area should focus on:

-

Broadening Target Space: While kinase inhibition is a major area, further exploration of 7-bromoindazoles against other targets, such as epigenetic modulators (e.g., bromodomains)[15] and enzymes involved in metabolic diseases, is warranted.

-

Structure-Based Design: Leveraging co-crystal structures of 7-bromoindazole derivatives with their target proteins will enable more rational, structure-based drug design to improve potency and selectivity.

-

Advanced Pharmacokinetic Profiling: Comprehensive in vivo pharmacokinetic and toxicological studies of lead compounds are essential to identify candidates with suitable properties for clinical development.

-

Novel Synthetic Methodologies: The development of new, efficient methods for the synthesis and functionalization of the 7-bromoindazole core will accelerate the discovery process.

References

- (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

- Alım, Z., et al. (2019). Indazole – Knowledge and References. Taylor & Francis.

-

Vane, J. R. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research. Available at: [Link]

-

Shafi, S., et al. (2019). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

-

Shatskova, M. A., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules. Available at: [Link]

-

Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. Available at: [Link]

-

Bindu, S., et al. (2020). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Available at: [Link]

- Gaikwad, M. S., et al. (2022).

-

Khan, I., et al. (2024). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Saudi Pharmaceutical Journal. Available at: [Link]

-

Hasudungan, A. (2018). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

-

MySkinRecipes. (n.d.). 7-Bromo-1H-indazole. Available at: [Link]

- Central Nervous System Diseases and Injury. (n.d.).

- Jean, L., et al. (2014).

-

Yoo, M., et al. (2018). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Archives of Pharmacal Research. Available at: [Link]

-

Wang, Y., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

- Al-Bayati, M. A. (2019). The Mechanism of Action of Anti-Inflammatory Drugs.

- Kumar, A., et al. (2022).

-

Cellamare, S., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules. Available at: [Link]

-

De-graft Aikins, A. (2023). Non-Steroidal Anti-Inflammatory Drugs - NSAIDs. YouTube. Available at: [Link]

-

Upadhyay, R. K., et al. (2022). Natural product-based pharmacological studies for neurological disorders. Frontiers in Pharmacology. Available at: [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 6. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 7. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Natural product-based pharmacological studies for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-6-methoxy-1H-indazole: Strategies and Methodologies for Drug Discovery Professionals

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged heterocyclic motif, prominently featured in a multitude of pharmacologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents targeting a wide array of biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research.[1][2] The specific functionalization of the indazole ring is critical for modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates. 7-Bromo-6-methoxy-1H-indazole, in particular, represents a key building block for the synthesis of complex molecules in drug discovery programs. The strategic placement of the bromo and methoxy groups provides synthetic handles for further elaboration through cross-coupling reactions and other transformations, enabling the exploration of the chemical space around the indazole core.

This guide provides a comprehensive overview of a practical and efficient synthetic route to this compound, commencing from a readily available starting material. The discussion emphasizes the chemical principles underpinning each transformation, offering insights into the selection of reagents and reaction conditions to ensure a robust and scalable synthesis.

Retrosynthetic Analysis and Strategy: A Logic-Driven Approach

A logical retrosynthetic analysis of this compound suggests a convergent approach, wherein the indazole ring is formed in the final stages of the synthesis. The key transformation is the intramolecular cyclization of a suitably substituted o-toluidine derivative. This leads back to a polysubstituted aniline, which can be constructed from a simpler, commercially available aromatic precursor.

Our proposed synthetic strategy commences with 4-methoxytoluene, a cost-effective and readily available starting material.[3][4] The synthesis is designed as a four-step sequence, as illustrated below, with each step chosen for its reliability and scalability.

Figure 1: A retrosynthetic pathway for this compound.

The Four-Step Synthesis of this compound

The forward synthesis from 4-methoxytoluene involves a sequence of nitration, reduction, bromination, and diazotization/cyclization. Each step is detailed below with mechanistic insights and practical considerations.

Step 1: Nitration of 4-Methoxytoluene

The initial step involves the electrophilic nitration of 4-methoxytoluene to introduce a nitro group onto the aromatic ring. The regiochemical outcome of this reaction is governed by the directing effects of the existing methyl and methoxy substituents. Both are ortho-, para-directing groups. The methoxy group is a stronger activating group than the methyl group. The nitration is expected to occur at the position ortho to the methoxy group and meta to the methyl group, yielding 4-methoxy-3-nitrotoluene as the major product.[5]

Experimental Protocol:

-

To a stirred solution of 4-methoxytoluene in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or an alkyl nitrate) at a controlled temperature, typically between 0 and 10 °C.[6]

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Upon completion, the reaction mixture is carefully quenched with ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 4-methoxy-3-nitrotoluene.

Step 2: Reduction of 4-Methoxy-3-nitrotoluene

The nitro group of 4-methoxy-3-nitrotoluene is then reduced to an amino group to furnish 2-methyl-4-methoxyaniline. A variety of reducing agents can be employed for this transformation, with common choices including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl).[7][8] The choice of reducing agent can be influenced by factors such as functional group tolerance and scalability.

Experimental Protocol:

-

The nitroarene from the previous step is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

-

For catalytic hydrogenation, a catalyst such as 10% palladium on carbon is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete.

-

Alternatively, for a metal-acid reduction, the nitroarene is treated with a metal such as tin or iron in the presence of a strong acid like hydrochloric acid.

-

After completion, the reaction mixture is filtered to remove the catalyst or metal residues.

-

The filtrate is neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent.

-

The combined organic extracts are dried and concentrated to yield 2-methyl-4-methoxyaniline.

Step 3: Bromination of 2-Methyl-4-methoxyaniline

The subsequent step is the regioselective bromination of 2-methyl-4-methoxyaniline to introduce a bromine atom at the desired position. The amino and methoxy groups are both strongly activating ortho-, para-directing groups. The position of bromination will be directed by these groups to the available ortho and para positions. In this case, the desired product is 5-bromo-2-methyl-4-methoxyaniline.[9]

Experimental Protocol:

-

2-Methyl-4-methoxyaniline is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

A brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, is added portion-wise at a controlled temperature.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction is quenched, and the product is isolated by extraction and purified, if necessary, by recrystallization or column chromatography.

Step 4: Diazotization and Intramolecular Cyclization

The final step is the construction of the indazole ring through a diazotization of the aniline followed by an intramolecular cyclization. The amino group of 5-bromo-2-methyl-4-methoxyaniline is converted to a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[10] The resulting diazonium salt then undergoes a cyclization reaction involving the ortho-methyl group to form the pyrazole ring of the indazole system.[11][12]

Experimental Protocol:

-

The substituted aniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or hydrobromic acid) and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

-

After the formation of the diazonium salt is complete, the reaction mixture is gently warmed to promote the intramolecular cyclization.

-

The product, this compound, precipitates from the reaction mixture and can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Summary of Reagents and Reaction Parameters

| Step | Transformation | Starting Material | Key Reagents | Solvent | Typical Temperature |

| 1 | Nitration | 4-Methoxytoluene | HNO₃/H₂SO₄ or Alkyl nitrate | Acetic anhydride | 0-10 °C |

| 2 | Reduction | 4-Methoxy-3-nitrotoluene | H₂/Pd-C or Sn/HCl | Ethanol or Ethyl acetate | Room Temperature |

| 3 | Bromination | 2-Methyl-4-methoxyaniline | N-Bromosuccinimide (NBS) | Acetic acid | Room Temperature |

| 4 | Diazotization & Cyclization | 5-Bromo-2-methyl-4-methoxyaniline | NaNO₂/HCl | Water/Acid | 0-5 °C then warming |

Visualizing the Synthetic Workflow and Key Mechanism

Figure 2: Overall synthetic workflow for this compound.

Figure 3: Key mechanistic steps in the formation of the indazole ring.

Conclusion and Future Perspectives

The synthetic route detailed in this guide offers a reliable and scalable method for the preparation of this compound, a valuable building block for drug discovery. By starting from the commercially available 4-methoxytoluene, this four-step synthesis is both practical and economically viable for laboratory and potential pilot-scale production. The strategic application of fundamental organic reactions, guided by an understanding of substituent effects and reaction mechanisms, ensures the efficient construction of this important heterocyclic scaffold. Further optimization of reaction conditions and purification procedures may lead to even higher yields and purity, facilitating its application in the synthesis of next-generation therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Fischer, A., Henderson, G. N., & Raymahasay, S. (1987). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 65(6), 1233-1242.

-

ResearchGate. (2025). On the cyclization of ortho-alkynylbenzene diazonium salts. Retrieved from [Link]

- Wen, N., Peng, X., & Xu, W. (n.d.). Regioselectivities of Nitration of Toluene on Bentonite Catalysts by the Use of Alkyl Nitrates. Nanjing University of Science and Technology.

-

Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]

- Wang, J., Shi, D., Wang, Z., Ren, F., Li, X., You, Y., Liu, X., & Lou, Y. (2023). A one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles in very good yields. Journal of Organic Chemistry, 88(19), 13049–13056.

-

Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]

-

Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

Sources

- 1. Indazole synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Methoxytoluene 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 4-Methoxytoluene | 104-93-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

- 10. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 7-Bromo-6-methoxy-1H-indazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This technical guide delves into the specific potential of a key derivative, 7-Bromo-6-methoxy-1H-indazole, as a strategic building block in the design and synthesis of novel therapeutic agents. We will explore its synthetic pathways, highlighting the rationale behind methodological choices, and detail its application in the development of potent inhibitors for critical disease targets. This guide will provide in-depth protocols, quantitative biological data for derived compounds, and visual workflows to empower researchers in leveraging this versatile molecule for their drug discovery programs.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, has consistently emerged as a central pharmacophore in a multitude of approved drugs and clinical candidates.[1] Its unique structural and electronic properties allow it to engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] The ability of the indazole ring to serve as a bioisostere for other key heterocycles, such as indole, further enhances its utility in medicinal chemistry.[4]

The strategic placement of substituents on the indazole core is paramount in fine-tuning its biological activity. The subject of this guide, this compound, is a prime example of a decorated indazole with significant potential. The bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the methoxy group at the 6-position can influence solubility and binding interactions with target proteins.[5]

Synthesis of this compound: A Step-by-Step Protocol

The efficient synthesis of this compound is crucial for its utilization in drug discovery pipelines. The following protocol outlines a robust and reproducible method adapted from established procedures for related indazole derivatives.

Experimental Protocol: Synthesis of this compound

This synthesis is a two-step process starting from 4-methoxy-2-methylaniline. The causality behind this choice of starting material lies in its commercial availability and the strategic positioning of the methyl and methoxy groups, which direct the subsequent bromination and cyclization reactions to yield the desired 7-bromo-6-methoxy substitution pattern on the indazole core.

Step 1: Synthesis of 2-bromo-4-methoxy-6-methylaniline

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methoxy-2-methylaniline (1.0 eq.) in a suitable solvent such as chloroform.

-

Bromination: Cool the solution to 0°C using an ice bath. Add a solution of bromine (1.0 eq.) in chloroform dropwise to the cooled aniline solution. The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of polybrominated byproducts.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-bromo-4-methoxy-6-methylaniline.

Step 2: Cyclization to this compound

-

Diazotization: Suspend the 2-bromo-4-methoxy-6-methylaniline (1.0 eq.) from Step 1 in aqueous hydrochloric acid and cool the mixture to 0°C. Add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5°C. This step forms the crucial diazonium salt intermediate. The acidic and cold conditions are essential to prevent the premature decomposition of the unstable diazonium salt.

-

Cyclization: The in situ generated diazonium salt will undergo spontaneous intramolecular cyclization to form the indazole ring.

-

Work-up and Isolation: Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate, to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum. The crude this compound can be further purified by recrystallization or column chromatography.

Diagram of the Synthetic Workflow:

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for indazole-based inhibitors.

Applications in Inflammation: Targeting Human Neutrophil Elastase (HNE)

Chronic inflammation is a key driver of numerous diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Human Neutrophil Elastase (HNE), a serine protease released by neutrophils, plays a significant role in the tissue damage associated with these conditions. [5]Consequently, the development of HNE inhibitors is a promising therapeutic strategy.

The this compound scaffold has been identified as a valuable starting point for the synthesis of potent and selective HNE inhibitors. The indazole core can be functionalized to interact with the active site of the enzyme, while the bromo and methoxy substituents can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Illustrative Data for Indazole-Based HNE Inhibitors:

| Compound ID | HNE IC50 (nM) | Selectivity vs. other proteases |

| Indazole-G | 15 | High |

| Indazole-H | 25 | Moderate |

| Indazole-I | 50 | High |

Note: This data is representative of the potency of indazole-based HNE inhibitors and is not specific to derivatives of this compound.

Potential in Neurodegenerative Diseases: A Scaffold for Neuroprotection

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. There is a critical need for new therapeutic agents that can protect neurons from damage and slow disease progression. Indazole derivatives have shown promise as neuroprotective agents, acting through various mechanisms, including the inhibition of enzymes like monoamine oxidase (MAO) and the modulation of signaling pathways involved in neuronal survival. [3] While direct studies on this compound in neuroprotection are still emerging, the broader class of indazoles has demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects in preclinical models. For instance, a 6-hydroxy-1H-indazole derivative has shown neuroprotective effects in a mouse model of Parkinson's disease. [6]The 7-bromo-6-methoxy substitution pattern offers opportunities to develop novel indazole-based compounds with improved brain penetration and neuroprotective efficacy.

Conclusion and Future Directions

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its straightforward synthesis and the synthetic tractability of its bromo and methoxy substituents make it an attractive starting point for lead discovery and optimization campaigns. The demonstrated utility of the indazole scaffold in oncology, inflammation, and its emerging potential in neurodegenerative diseases underscore the broad therapeutic applicability of derivatives of this core. Future research should focus on the synthesis and biological evaluation of diverse libraries of compounds derived from this compound to fully exploit its therapeutic potential.

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. (2022-04-11). [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. (2024-04-30). [Link]

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

-